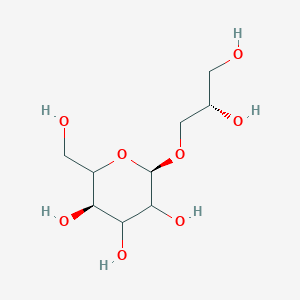
(2S)-Glycerol-O-beta-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-Glycerol-O-beta-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₉H₁₈O₈ and its molecular weight is 254.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2S)-Glycerol-O-beta-D-galactopyranoside, commonly referred to as GG, is a glycoside compound with significant biological activities. This article explores its chemical properties, biological functions, and potential therapeutic applications, drawing from a variety of research studies and data sources.
- Molecular Formula : C9H18O8
- Molecular Weight : 254.23 g/mol
- CAS Number : 38841-15-5
- SMILES Notation : OCC@HCO[C@@H]1OC@HC@HC@H[C@H]1O
GG is characterized by a glycerol backbone linked to a beta-D-galactopyranoside moiety. Its structure contributes to its solubility and interaction with biological systems.
1. Antioxidant Activity
Research indicates that GG exhibits notable antioxidant properties. For instance, studies have shown that compounds similar to GG can reduce oxidative stress in cell cultures exposed to hydrogen peroxide. This activity is attributed to the ability of galactose-containing compounds to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .
2. Anti-inflammatory Effects
GG has been studied for its anti-inflammatory potential. In vitro experiments demonstrated that it could modulate the expression of pro-inflammatory cytokines in immune cells, suggesting a role in mitigating inflammatory responses . This property may be beneficial in conditions characterized by chronic inflammation.
3. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have reported that GG can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This suggests its potential use in developing new antimicrobial therapies .
4. Enzyme Inhibition
GG has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been noted to affect alpha-glucosidase activity, which is crucial for carbohydrate metabolism and could be relevant in managing diabetes .
Table 1: Summary of Biological Activities of this compound
The biological activities of GG are primarily mediated through its interaction with various cellular pathways:
- Antioxidant Mechanism : GG likely enhances the activity of endogenous antioxidants and reduces reactive oxygen species (ROS) levels through direct scavenging.
- Anti-inflammatory Mechanism : It may inhibit nuclear factor kappa B (NF-κB) signaling pathways, leading to decreased production of inflammatory mediators.
- Antimicrobial Mechanism : GG's structural components may disrupt bacterial cell membrane integrity or interfere with metabolic processes essential for bacterial survival.
Propiedades
IUPAC Name |
(2R,5R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5?,6-,7?,8?,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJUPBDCSOGIKX-XMKNKTICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@@H](C(C([C@@H](O1)OC[C@H](CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














